molecular formula C15H17FN2O3S B2402819 (Z)-methyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-25-0

(Z)-methyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2402819
CAS No.: 865198-25-0
M. Wt: 324.37
InChI Key: LHHYEGCXTWJXAS-VKAVYKQESA-N
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Description

Benzo[d]thiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are often synthesized for use in the development of new drugs .


Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives often involves the reaction of 2-aminobenzothiazoles with various reagents . For example, one study synthesized a series of benzo[d]thiazole derivatives by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives can be characterized by techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazole derivatives can vary depending on the specific compound and the conditions under which the reaction is carried out .

Scientific Research Applications

  • Antimicrobial Activity : Benzothiazole derivatives, including those similar to the specified compound, have shown significant antimicrobial properties. For example, compounds synthesized with benzothiazole-imino-benzoic acid Schiff Bases demonstrated good antimicrobial activity against human epidemic causing bacterial strains (Mishra et al., 2019).

  • Cancer Research : In the field of cancer research, certain benzothiazole derivatives have been evaluated for their anticancer activities. For instance, isoxazole derivatives of benzo[d]thiazol-2-amine showed promising anti-cancer activity against various cancer cell lines, including inducing G2/M cell cycle arrest and apoptosis (Kumbhare et al., 2014).

  • Enzyme Inhibition : Some benzothiazole compounds have been evaluated as inhibitors of specific enzymes. For instance, a study found that iminothiazolidin-4-one acetate derivatives exhibited significant inhibitory activity against aldose reductase, an enzyme associated with diabetic complications (Ali et al., 2012).

  • Sensing Applications : Benzothiazole-based Schiff bases have been used in the development of colorimetric sensors for ions like fluoride and acetate, demonstrating potential in analytical chemistry (Borah et al., 2020).

  • Synthesis of Novel Compounds : Research has focused on synthesizing novel compounds using benzothiazole derivatives for potential pharmacological applications. For example, novel thiophene-benzothiazole derivative compounds were synthesized and characterized for their potential application in medicinal chemistry (Ermiş & Durmuş, 2020).

  • Metal Ion Detection : Benzothiazole derivatives have been used to create fluoroionophores for the selective detection of metal ions like Zn2+ and Cd2+, which are important in environmental and biological analyses (Hong et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . Tyrosinase inhibitors are of significant interest in the field of cosmetics and treatments for pigmentation disorders .

Mode of Action

The compound interacts with tyrosinase, inhibiting its activity . This interaction likely involves the formation of hydrogen bonds and hydrophobic interactions with residues of tyrosinase

Biochemical Pathways

The inhibition of tyrosinase by this compound affects the melanogenesis pathway, leading to a decrease in melanin production . Melanin is responsible for the pigmentation of the skin, hair, and eyes. By inhibiting tyrosinase, this compound can prevent the accumulation of melanin, thereby inhibiting pigmentation disorders .

Pharmacokinetics

It’s worth noting that the compound’s susceptibility to hydrolysis could be influenced by the ph of the environment, with the rate of reaction considerably accelerated at physiological ph .

Result of Action

The primary result of the compound’s action is a decrease in melanin production due to the inhibition of tyrosinase . This can lead to a reduction in pigmentation, making the compound potentially useful in the treatment of pigmentation disorders .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the compound’s susceptibility to hydrolysis is considerably accelerated at physiological pH . This could potentially impact the compound’s stability, efficacy, and overall action.

Future Directions

The future research directions for benzo[d]thiazole derivatives could involve further exploration of their potential biological activities and the development of new synthesis methods .

Properties

IUPAC Name

methyl 2-[2-(2,2-dimethylpropanoylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3S/c1-15(2,3)13(20)17-14-18(8-12(19)21-4)10-6-5-9(16)7-11(10)22-14/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHYEGCXTWJXAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)F)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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